molecular formula C15H14ClNO B11037575 3-chloro-N-ethyl-N-phenylbenzamide CAS No. 329058-16-4

3-chloro-N-ethyl-N-phenylbenzamide

Cat. No.: B11037575
CAS No.: 329058-16-4
M. Wt: 259.73 g/mol
InChI Key: JILGHFVKCJZSDZ-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position of the benzene ring, an ethyl group, and a phenyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-ethyl-N-phenylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as N-ethyl-N-phenyl-3-aminobenzamide or N-ethyl-N-phenyl-3-thiobenzamide can be formed.

    Oxidation Products: N-ethyl-N-phenyl-3-chlorobenzamide N-oxide.

    Reduction Products: N-ethyl-N-phenylbenzylamine.

Scientific Research Applications

3-Chloro-N-ethyl-N-phenylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Chloro-N-ethyl-N-phenylpropanamide
  • 2-Chloro-N-ethyl-N-phenylbenzamide
  • 3-Chloro-N-ethyl-N-(m-tolyl)benzamide

Comparison: 3-Chloro-N-ethyl-N-phenylbenzamide is unique due to the specific positioning of the chlorine atom and the combination of ethyl and phenyl groups attached to the nitrogen atom. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

329058-16-4

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3

InChI Key

JILGHFVKCJZSDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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